Cas no 120046-45-9 (5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde)
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(methoxymethoxy)-2h-1,3-benzodioxole-4-carbaldehyde
- 5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde
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- Inchi: 1S/C10H10O5/c1-12-5-13-8-2-3-9-10(7(8)4-11)15-6-14-9/h2-4H,5-6H2,1H3
- InChI Key: NWWOEAKDDFHBGO-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(OCOC)C(C=O)=C2OC1
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1725949-1g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 1g |
$943.0 | 2023-09-20 | |
| Enamine | EN300-1725949-5g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 5g |
$2732.0 | 2023-09-20 | |
| Enamine | EN300-1725949-10g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 10g |
$4052.0 | 2023-09-20 | |
| Enamine | EN300-1725949-0.05g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 0.05g |
$218.0 | 2023-09-20 | |
| Enamine | EN300-1725949-0.1g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 0.1g |
$326.0 | 2023-09-20 | |
| Enamine | EN300-1725949-0.25g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 0.25g |
$466.0 | 2023-09-20 | |
| Enamine | EN300-1725949-0.5g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 0.5g |
$735.0 | 2023-09-20 | |
| Enamine | EN300-1725949-1.0g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 1g |
$943.0 | 2023-05-06 | |
| Enamine | EN300-1725949-2.5g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 2.5g |
$1848.0 | 2023-09-20 | |
| Enamine | EN300-1725949-5.0g |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde |
120046-45-9 | 95% | 5g |
$2732.0 | 2023-05-06 |
5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde
Recent Advances in the Study of 5-(Methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde (CAS: 120046-45-9)
The compound 5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde (CAS: 120046-45-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique dioxaindane scaffold and functional aldehyde group, has been explored for its potential applications in drug discovery and synthesis. Recent studies have highlighted its utility as a versatile intermediate in the construction of complex heterocyclic compounds, which are often pivotal in the development of novel therapeutics.
One of the key areas of research involving 120046-45-9 has been its role in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of indole-based inhibitors targeting protein kinases. The study revealed that derivatives of 5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde exhibited promising inhibitory activity against specific kinase isoforms, suggesting potential applications in oncology and inflammatory diseases.
In addition to its pharmacological potential, the compound has also been investigated for its chemical properties. A recent report in Organic Letters detailed a novel synthetic route utilizing 120046-45-9 as a key intermediate for the preparation of chiral ligands. These ligands were subsequently employed in asymmetric catalysis, achieving high enantioselectivity in the synthesis of pharmaceutical intermediates. This advancement underscores the compound's versatility in organic synthesis and its potential to streamline the production of enantiomerically pure drugs.
Further exploration of 5-(methoxymethoxy)-1,3-dioxaindane-4-carbaldehyde has also extended to its stability and reactivity under various conditions. A 2024 study in Chemical Communications investigated the compound's behavior in aqueous and non-aqueous environments, providing insights into its degradation pathways and optimal storage conditions. These findings are critical for ensuring the reproducibility of experiments and the scalability of synthetic processes involving this compound.
Looking ahead, researchers are optimistic about the continued utility of 120046-45-9 in both academic and industrial settings. Its structural features make it a valuable building block for the development of new chemical entities, while its demonstrated bioactivity opens doors for further pharmacological investigations. Future studies are expected to explore its potential in targeted drug delivery systems and as a probe for studying biological mechanisms at the molecular level.
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